4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid
Description
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)14-9-3-1-8(2-4-9)7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19) |
InChI Key |
DMDFMGSCCRKEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid typically involves several steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. This compound undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), and various amines. Reaction conditions often involve specific temperatures and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in DMF can form a compound that can further react with ethynylaniline to form the final product .
Scientific Research Applications
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various derivatives and analogs.
Biology: It is studied for its potential to inhibit specific enzymes and proteins.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment and immune modulation.
Industry: It is used in the development of targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras)
Mechanism of Action
The mechanism of action of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of target proteins. This mechanism is particularly relevant in the context of targeted protein degradation technologies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
- Benzeneacetic Acid Derivatives: The unsubstituted benzeneacetic acid (C₆H₅CH₂COOH) serves as the foundational structure. Substitutions at the phenyl ring or acetic acid chain significantly alter pharmacological properties. 3-Hydroxy-benzeneacetic acid methyl ester (CAS 42058-59-3): Esterification of the carboxylic acid group improves bioavailability, a common strategy in prodrug design .
- S-Diclofenac (2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid 4-(3H-1,2-dithiol-3-thione-5-yl) phenyl ester): A hybrid molecule combining diclofenac’s anti-inflammatory benzeneacetic acid core with a dithiolthione ester. This modification enhances p53 stabilization in smooth muscle cells, suggesting a dual mechanism of action (anti-inflammatory + pro-apoptotic) .
Functional Group Comparisons
- Dioxopiperidinyl-Containing Compounds: {4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic Acid: A structurally complex analog with a dioxopiperidinyl group linked to an isoindole moiety. Such compounds are often explored as proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . Pentanoic acid, 5-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]: Features a dioxopiperidinyl group conjugated via an amino linker, similar to the target compound. This structure highlights the role of the dioxopiperidinyl group in enhancing proteasomal interaction .
Pharmacological and Metabolic Profiles
- Anti-Inflammatory Activity: Benzeneacetic acid derivatives like S-diclofenac inhibit lipopolysaccharide-induced inflammation and modulate p53-dependent pathways, reducing epithelial-mesenchymal transition (EMT) in bronchial cells . In contrast, the dioxopiperidinyl group in the target compound may confer additional immunomodulatory effects via proteasome inhibition.
- Metabolic Pathways :
Benzeneacetic acid is metabolized via phenylalanine catabolism, producing phenylacetylglutamine. Substitutions (e.g., dioxopiperidinyl) may redirect metabolism toward glutamine conjugation or proteasomal degradation pathways .
Data Tables: Key Structural and Functional Comparisons
Biological Activity
4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzeneacetic acid moiety linked to a piperidine ring with two carbonyl groups, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 232.24 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. It has been reported to inhibit tumor growth and metastasis in various cancer models. The compound's ability to modulate angiogenesis suggests that it may interfere with the formation of new blood vessels, a critical process in tumor progression.
A study highlighted that derivatives of similar structures have shown effective inhibition of microtubule assembly, which is crucial for cancer cell division. Specifically, compounds exhibiting this activity could lead to enhanced apoptosis in cancer cells, as demonstrated in breast cancer cell lines .
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| MDA-MB-231 | 1.0 | Induced morphological changes | |
| MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |
Immunomodulatory Effects
Similar compounds have also demonstrated immunomodulatory effects, which may suggest that this compound could influence immune responses. This aspect is particularly relevant for its potential use in treating conditions characterized by abnormal immune function or inflammation.
The biological activity of this compound can be attributed to the presence of both amino and carbonyl functional groups, which facilitate interactions with various biological targets. Interaction studies have focused on the binding affinity of this compound to different proteins involved in cancer progression and immune response modulation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves reactions that exploit its functional groups, leading to derivatives with enhanced biological activities. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Similar Compounds
Several compounds share structural similarities with this compound, providing insights into its potential applications:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminobenzeneacetic Acid | Contains an amino group and carboxylic acid | Known for anti-inflammatory properties |
| Pomolidomide | Similar piperidine structure with additional functional groups | Exhibits immunomodulatory effects |
| 2-(2,6-Dioxo-3-piperidinyl)-4-fluoro-benzonitrile | Fluorine substitution on benzene ring | Potential anti-cancer activity with different mechanisms |
Case Studies
Recent studies have explored the efficacy of this compound in various cancer models:
- Breast Cancer : In vitro studies showed that this compound could significantly reduce cell viability and induce apoptosis in MDA-MB-231 cells.
- Lung Cancer : Similar analogs were tested against A549 lung cancer cells, demonstrating comparable effects on cell proliferation inhibition.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid, and how can purity be optimized?
- Methodology :
-
Step 1 : Start with a multi-step synthesis involving coupling of 3-amino-2,6-piperidinedione with 4-aminobenzeneacetic acid (or its protected derivatives). Use carbodiimide-based coupling agents (e.g., DCC or EDCI) with DMAP catalysis to enhance reaction efficiency .
-
Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor by TLC and confirm structures via -NMR (e.g., δ 1.8–2.2 ppm for piperidinyl protons; δ 7.2–7.5 ppm for aromatic protons) .
-
Step 3 : Final recrystallization in ethanol/water (80:20 v/v) yields >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Key Data :
| Parameter | Value/Observation | Source |
|---|---|---|
| Key -NMR shifts | δ 2.1 (piperidinyl), δ 7.3 (aromatic) | |
| Purity post-HPLC | 95–98% |
Q. How can the stability of this compound under varying pH and temperature conditions be assessed for experimental reproducibility?
- Methodology :
-
Conduct accelerated stability studies:
-
pH Stability : Dissolve in buffers (pH 2–9) and monitor degradation via UV-Vis (λ = 260 nm) over 72 hours .
-
Thermal Stability : Heat samples (25°C, 40°C, 60°C) and analyze by LC-MS for decomposition products (e.g., cleavage of the piperidinyl-amino bond) .
-
Use Arrhenius kinetics to predict shelf-life at 4°C.
- Key Data :
| Condition | Half-Life (Days) | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 25°C | 30 | Hydrolysis of amide bond |
| pH 2.0, 40°C | 7 | Ring-opening of piperidinyl |
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets (e.g., HDACs or proteasomes)?
- Methodology :
-
Molecular Docking : Use AutoDock Vina with crystal structures of HDAC6 (PDB: 5EDU) or 20S proteasome (PDB: 4R3O). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) .
-
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .
-
Validate predictions with SPR or ITC assays .
- Key Insights :
-
The dioxo-piperidinyl group likely chelates Zn in HDAC active sites (ΔG ≈ −9.5 kcal/mol).
-
Substituent modifications (e.g., fluorination at C4 of benzene) may enhance proteasomal inhibition .
Q. How can contradictory data on this compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodology :
-
Solubility Screening : Use shake-flask method in DMSO, ethanol, PBS, and chloroform. Quantify via gravimetric analysis .
-
Co-solvency Studies : Apply Hansen solubility parameters (δD, δP, δH) to optimize solvent blends (e.g., DMSO:ethanol 1:1 increases solubility by 40%) .
-
Contradiction Analysis : Check for polymorphic forms via XRD; amorphous forms may exhibit higher apparent solubility .
- Key Data :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25.3 ± 1.2 | Preferred for assays |
| PBS (pH 7.4) | 0.8 ± 0.1 | Limited bioavailability |
Q. What strategies are effective for analyzing metabolic pathways of this compound in in vitro hepatocyte models?
- Methodology :
-
Phase I Metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Identify metabolites via UPLC-QTOF-MS (e.g., hydroxylation at C3 of piperidinyl) .
-
Phase II Metabolism : Test glucuronidation/sulfation using UDPGA/PAPS cofactors.
-
CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
- Key Insights :
-
Major metabolite: 4-[(2,6-Dioxo-3-piperidinyl)-N-oxide]benzeneacetic acid (m/z 335.1).
-
CYP3A4 mediates 70% of clearance; consider co-administering inhibitors (e.g., ketoconazole) in vivo .
Methodological Notes
- Synthesis : Avoid Boc-protection due to steric hindrance; use Fmoc for transient amino group protection .
- Analytical Pitfalls : Overlapping NMR signals (e.g., C4/C6 carbons at δ 171–173 ppm) may require -DEPT for resolution .
- Biological Assays : Pre-saturate assay buffers with compound to avoid non-specific aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
